molecular formula C5H9BrO2 B2768095 3-(2-Bromoethoxy)oxetane CAS No. 2092628-73-2

3-(2-Bromoethoxy)oxetane

Cat. No.: B2768095
CAS No.: 2092628-73-2
M. Wt: 181.029
InChI Key: ZEFQQMJSBJJGPJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)oxetane is an organic compound with the molecular formula C₅H₉BrO₂. It is a four-membered ring structure containing an oxygen atom and a bromoethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethoxy)oxetane typically involves the reaction of oxetane with 2-bromoethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by the addition of 2-bromoethanol to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethoxy)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-azidoethoxy)oxetane, while oxidation with potassium permanganate could produce this compound derivatives with hydroxyl groups .

Scientific Research Applications

3-(2-Bromoethoxy)oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)oxetane involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The oxetane ring’s strain and reactivity also contribute to its ability to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethoxy)oxetane: Similar in structure but with a chlorine atom instead of bromine.

    3-(2-Fluoroethoxy)oxetane: Contains a fluorine atom in place of bromine.

    3-(2-Iodoethoxy)oxetane: Features an iodine atom instead of bromine.

Uniqueness

3-(2-Bromoethoxy)oxetane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(2-bromoethoxy)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-1-2-8-5-3-7-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFQQMJSBJJGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092628-73-2
Record name 3-(2-bromoethoxy)oxetane
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